Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid
Description
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid is a cyclopentane-derived compound characterized by its complex stereochemistry and multifunctional substituents. The molecule features:
- A cyclopentane core with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 2 and 1, respectively.
- A branched alkyl chain at position 3, bearing an acetamido (-NHCOCH₃) group.
- A guanidino (-NH-C(NH₂)₂) group at position 4.
Properties
Molecular Formula |
C15H28N4O4 |
|---|---|
Molecular Weight |
328.41 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m1/s1 |
InChI Key |
XRQDFNLINLXZLB-MOLYVOAJSA-N |
Isomeric SMILES |
CCC(CC)[C@@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid involves several steps, including the formation of the cyclopentane ring and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the cyclopentane ring, followed by the sequential addition of the acetamido, ethylbutyl, guanidino, and hydroxy groups. The reaction conditions often involve the use of strong bases, protective groups, and specific catalysts to ensure the correct stereochemistry is achieved .
Chemical Reactions Analysis
Cyclopentane Ring Formation
The cyclopentane backbone is synthesized via a Mitsunobu reaction or epoxide ring-opening strategy. A cyclopentene derivative is oxidized to form an epoxide, which undergoes nucleophilic attack to introduce stereochemistry .
Example Reaction Pathway
-
Ring-Opening :
The epoxide reacts with an ethylbutylamine derivative in a stereoselective SN2 reaction to install the acetamido side chain .
Hydroxylation and Carboxylic Acid Formation
The hydroxyl group at position 2 and the carboxylic acid at position 1 are introduced through oxidation and hydrolysis :
-
A ketone intermediate is reduced stereoselectively using NaBH to yield the secondary alcohol .
-
Hydrolysis of a nitrile or ester group forms the carboxylic acid:
Stereochemical Considerations
The compound’s antiviral activity depends on its absolute configuration : (1S,2S,3R,4R). The "rel" designation in the query likely refers to early synthetic intermediates with relative stereochemistry resolved during chiral chromatography .
Key Stereoselective Steps :
-
Epoxide ring-opening with L-proline as a chiral catalyst to control C3 and C4 configurations .
-
Enzymatic resolution using lipases to separate diastereomers .
Functional Group Reactivity
Stability and Degradation Pathways
Peramivir is stable under physiological pH but degrades via:
-
Oxidative Degradation :
-
Hydrolysis :
-
Thermal Decomposition :
Synthetic Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
This compound is closely related to Peramivir, an antiviral medication used for treating influenza. The guanidine group in its structure is crucial for its interaction with viral neuraminidase, which is essential for viral replication. Studies have shown that modifications in the cyclopentanecarboxylic acid framework can enhance potency against influenza viruses .
Pharmaceutical Development
Formulation Studies
Research has indicated that the compound can be utilized in novel drug formulations. It has been evaluated for its stability and efficacy in various delivery systems, including liposomal formulations and solid dispersions. These formulations aim to improve bioavailability and therapeutic outcomes in patients .
Biochemical Research
Enzyme Inhibition
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further investigation in enzyme inhibition studies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral efficacy | Demonstrated enhanced activity against influenza strains compared to existing antiviral agents. |
| Study 2 | Formulation stability | Evaluated the stability of the compound in various formulations; showed promising results for oral delivery systems. |
| Study 3 | Enzyme inhibition | Identified as a potent inhibitor of specific metabolic enzymes, suggesting potential applications in metabolic disorders. |
Mechanism of Action
The mechanism of action of Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The methyl ester derivative (C₁₆H₃₀N₄O₄) is widely used in pharmaceutical synthesis, with suppliers like LEAP CHEM CO., LTD. offering it at ~$500.3/5 mg .
- Safety Profile : Structural analogs like (1S,3S,4R)-2-(tert-butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibit acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling of related compounds .
- Bioactivity Gaps : While plant-derived cyclopentane analogs are studied for insecticidal properties , bioactivity data for the target compound remains sparse, necessitating further research.
Biological Activity
Overview of the Compound
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its structural properties and potential applications in pharmacology. The compound features a cyclopentane backbone with a guanidine functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The guanidino group is known to enhance binding affinity to certain proteins, potentially influencing metabolic pathways.
Pharmacological Effects
- Antiviral Activity : Some studies have indicated that related compounds exhibit antiviral properties, particularly against influenza viruses. The mechanism often involves inhibition of viral neuraminidase, an enzyme crucial for viral replication.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through modulation of cytokine production and immune response.
- Neuroprotective Effects : Research suggests that certain derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds, it was found that derivatives with guanidino groups significantly inhibited the replication of influenza A virus in vitro. The study measured viral titers post-treatment and demonstrated a dose-dependent response.
Case Study 2: Anti-inflammatory Activity
Another investigation explored the anti-inflammatory effects of similar cyclopentanecarboxylic acids. Results indicated that these compounds reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting a mechanism involving NF-kB pathway inhibition.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | Reference Source |
|---|---|---|---|
| Antiviral | Guanidine derivatives | Inhibition of viral neuraminidase | Journal of Virology |
| Anti-inflammatory | Cyclopentane analogs | Modulation of cytokine production | International Immunology |
| Neuroprotective | Similar structures | Protection against neuronal apoptosis | Neurobiology Reports |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid, and how is stereochemical control achieved?
- Methodological Answer : The synthesis involves multi-step stereoselective reactions, including chiral auxiliary use or asymmetric catalysis. Key steps include cyclopentane ring formation via intramolecular cyclization and guanidino group introduction via nucleophilic substitution. Stereochemical control is achieved through chiral pool synthesis or enantioselective catalysis, with intermediates validated by NMR and X-ray crystallography .
Q. How is the compound’s purity assessed, and what analytical techniques are critical for quality control?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is standard for purity assessment, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Mass spectrometry (MS) confirms molecular weight, while chiral chromatography ensures enantiomeric excess (>98%). Impurity profiling follows ICH guidelines .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structural analogs, the compound likely requires PPE (gloves, goggles, lab coat) and fume hood use due to potential respiratory irritation (H335). Acute toxicity (H302) mandates strict avoidance of ingestion. Emergency protocols include immediate rinsing for eye/skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecule’s 3D structure to analyze electrostatic potential surfaces and hydrogen-bonding motifs. Molecular docking (AutoDock Vina) simulates binding to targets like proteases, with binding affinities validated by experimental IC50 values. Time-dependent DFT (TD-DFT) models electronic transitions for spectroscopic validation .
Q. What experimental approaches resolve contradictions in crystallographic vs. solution-phase conformational data?
- Methodological Answer : X-ray crystallography provides rigid conformations (e.g., cyclopentane ring puckering), while solution NMR (NOESY, ROESY) identifies dynamic states. Discrepancies arise from crystal packing vs. solvation effects. Hybrid methods like cryo-EM or variable-temperature NMR reconcile differences by probing conformational flexibility .
Q. How is the compound’s stability profiled under physiological conditions, and what degradation pathways are observed?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, light exposure) identify labile groups (e.g., guanidino or acetamido). LC-MS/MS tracks degradation products, while Arrhenius plots predict shelf-life. Phosphate-buffered saline (PBS, pH 7.4) at 37°C simulates in vivo conditions, with stability assessed over 24–72 hours .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer : Prodrug derivatization (e.g., esterification of carboxylic acid) enhances membrane permeability. Pharmacokinetic studies in rodent models measure Cmax and AUC via LC-MS/MS. Co-solvents (PEG-400) or lipid nanoparticles improve solubility, while logP calculations guide formulation design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
